

benzyl carbamate chemical properties and physical constants

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Compound of Interest

Compound Name: Benzyl carbamate

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An In-depth Technical Guide to **Benzyl Carbamate**: Chemical Properties and Physical Constants

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core chemical properties, physical constants, and key experimental protocols associated with **benzyl carbamate**. The information is structured to serve as an essential resource for professionals in research and development.

Core Chemical and Physical Properties

Benzyl carbamate (IUPAC name: **benzyl carbamate**) is an organic compound widely utilized in synthetic chemistry, most notably as a precursor to the benzyloxycarbonyl (Cbz or Z) protecting group for amines.^{[1][2]} Its physical and chemical characteristics are fundamental to its application and handling.

Identifiers and General Properties

Property	Value	Citations
CAS Number	621-84-1	[1][2][3][4]
Molecular Formula	C ₈ H ₉ NO ₂	[1][4][5]
Molecular Weight	151.16 g/mol	[1][4][5]
Appearance	White to off-white/light beige crystalline powder or flakes	[1][2][3][6]
IUPAC Name	benzyl carbamate	[4]
InChI Key	PUJDIJCNWFYVJX-UHFFFAOYSA-N	[1][4]
Synonyms	Cbz-NH ₂ , Z-NH ₂ , Benzyl aminoformate, Carbobenzoxy-amide	[1][7]

Physical Constants

The physical constants of **benzyl carbamate** are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

Constant	Value	Citations
Melting Point	86-89 °C	[1][2][7][8]
Boiling Point	~273 °C (estimate); 318.7 °C at 760 mmHg	[1][8]
Density	~1.20 g/cm ³ (estimate); 1.168 g/cm ³	[1][8]
Flash Point	182.6 °C	[8]
pKa	13.42 ± 0.50 (Predicted)	[1][2][6]
Refractive Index	~1.5810 (estimate); 1.548	[1][8]
Vapor Pressure	0.0 ± 0.7 mmHg at 25°C (Predicted)	[8]

Solubility Profile

Solvent	Solubility	Citations
Water	Insoluble / Moderately Soluble (68.02 g/L at 37 °C)	[1] [2] [3] [6]
Organic Solvents	Soluble in benzene; Slightly soluble in chloroform and methanol	[1] [2]

Spectral Data

Full spectral data is available from various public databases and provides the structural fingerprint for **benzyl carbamate**.

Data Type	Availability / Key Features	Citations
¹ H NMR	Spectra available. Key signals include the amine protons, the benzylic CH ₂ protons, and the aromatic protons.	[4] [9]
¹³ C NMR	Spectra available.	[4] [8]
Infrared (IR)	Spectra available. Characteristic peaks include N-H stretching (around 3422-3332 cm ⁻¹), C=O stretching (around 1694 cm ⁻¹), and C-O stretching (around 1068 cm ⁻¹).	[4] [9] [10]
Mass Spectrometry	Electron Ionization (EI) mass spectra are available.	[4] [10]
Raman	Spectra available.	[4] [8]

Experimental Protocols

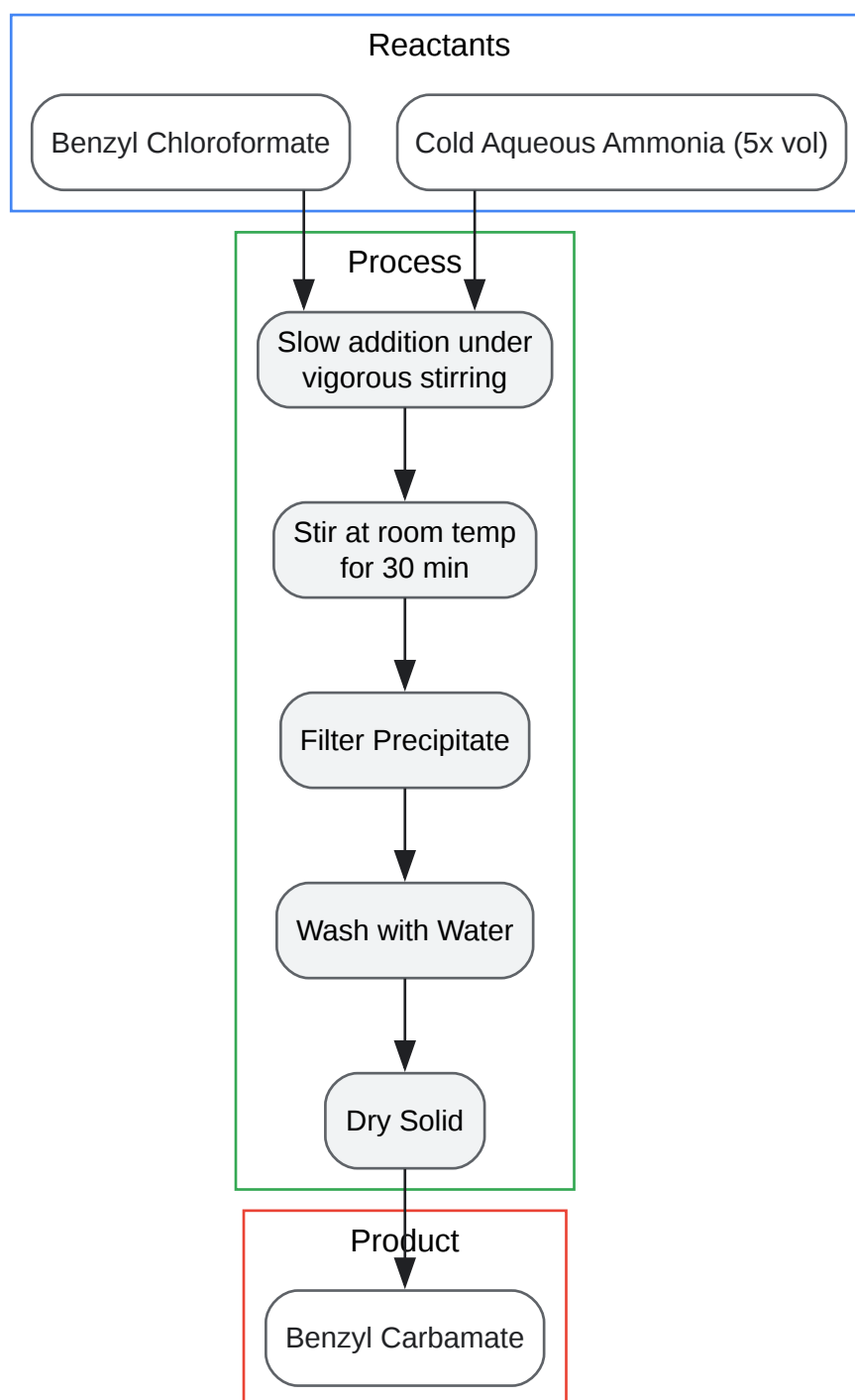
The following sections detail methodologies for the synthesis, purification, and common applications of **benzyl carbamate**.

Synthesis of Benzyl Carbamate

Benzyl carbamate is typically prepared by the reaction of benzyl chloroformate with ammonia.
[\[1\]](#)[\[2\]](#)

Methodology:

- Reaction Setup: Vigorously stir a volume of cold aqueous ammonia (relative density 0.90).
- Addition: Slowly add benzyl chloroformate to the cold ammonia solution. A volume five times that of the benzyl chloroformate is recommended.[\[2\]](#)
- Reaction: Continue stirring and allow the reaction mixture to stand at room temperature for approximately 30 minutes. A precipitate will form.[\[2\]](#)
- Isolation: Filter the solid precipitate from the reaction mixture.
- Washing and Drying: Wash the collected solid thoroughly with water and dry it to yield the final **benzyl carbamate** product.[\[2\]](#)



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Caption: Workflow for the synthesis of **benzyl carbamate**.

Purification Protocol

If the synthesized **benzyl carbamate** has an odor of ammonia, further purification is recommended.[\[2\]](#)

Methodology:

- Initial Drying: Dry the crude product in a vacuum desiccator to remove residual ammonia.
- Recrystallization: Dissolve the solid in a minimal amount of hot toluene (approximately 2 volumes). Allow the solution to cool, inducing the formation of glistening plates.[\[2\]](#)
- Alternative Recrystallization: The compound can also be recrystallized from hot water.[\[2\]](#)
- Final Drying: Collect the recrystallized product and dry it again in a vacuum desiccator to remove all traces of solvent.[\[2\]](#)

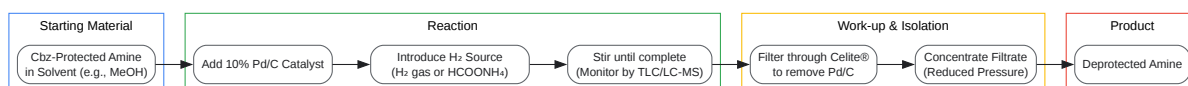
Application: Cbz Group Deprotection via Catalytic Hydrogenolysis

Benzyl carbamate itself is a stable compound. However, its primary utility in drug development stems from the use of the benzyloxycarbonyl (Cbz) group, derived from benzyl chloroformate, to protect amines. The removal (deprotection) of the Cbz group is a critical step. Catalytic hydrogenolysis is a mild and common method for this cleavage.[\[11\]](#)

Methodology:

- Setup: Dissolve the Cbz-protected amine in a suitable solvent such as methanol, ethanol, or ethyl acetate in a reaction flask.[\[11\]](#)
- Catalyst: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% of palladium).[\[11\]](#)
- Hydrogen Source: Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient). Repeat this purge cycle three times to ensure an inert atmosphere.[\[11\]](#)
Alternatively, ammonium formate can be used as a hydrogen transfer reagent in place of H₂ gas, often with heating/reflux.[\[11\]](#)

- Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature until monitoring (by TLC or LC-MS) indicates the reaction is complete.
- Work-up: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed if necessary.^[11]

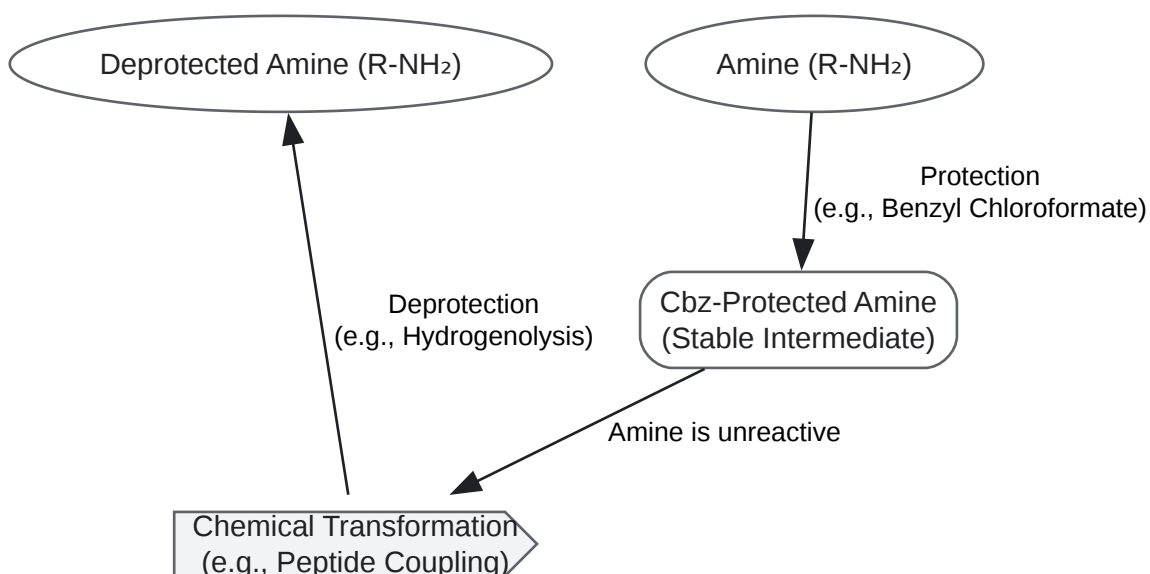


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Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.

Logical Relationships in Application

Benzyl carbamate is the simplest structure containing the benzyloxycarbonyl amine functionality. This functionality is central to its role in the protection-deprotection strategy essential for multi-step synthesis, particularly in peptide and pharmaceutical chemistry.



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Caption: The Cbz protection-deprotection cycle in synthesis.

Safety and Handling

Benzyl carbamate should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]

- Hazard Codes: Xn (Harmful).[7]
- Risk Phrases: R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed), R36/37/38 (Irritating to eyes, respiratory system, and skin).[7]
- Safety Phrases: S22 (Do not breathe dust), S24/25 (Avoid contact with skin and eyes), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing).[7][12]
- Storage: Keep in a dry, cool, and well-ventilated place in a tightly sealed container.[1][14]
- Incompatibilities: Strong oxidizing agents and strong acids.[12][13]

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